C6-Ceramide Exhibits >64-Fold Higher Antimicrobial Potency Against N. meningitidis Compared to C16-Ceramide
A direct comparison of antimicrobial activity reveals that C6-ceramide is a far more potent agent against Neisseria meningitidis than its long-chain counterpart, C16-ceramide. This difference is a direct consequence of the short acyl chain, which enhances solubility and facilitates interaction with the bacterial membrane [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against N. meningitidis MC58 |
|---|---|
| Target Compound Data | 2 µg/mL (C6-ceramide) |
| Comparator Or Baseline | 16 µg/mL (C16-ceramide) and 4 µg/mL (sphingosine) |
| Quantified Difference | C6-ceramide is 8-fold more potent than C16-ceramide and 2-fold more potent than sphingosine |
| Conditions | In vitro broth microdilution assay |
Why This Matters
This superior, quantifiable potency against a specific pathogen validates the selection of C6-ceramide for antimicrobial research, where long-chain ceramides would be ineffective.
- [1] Becam, J., et al. (2017). Antibacterial activity of ceramides and sphingosine against Neisseria meningitidis and other pathogenic bacteria. Scientific Reports, 7, Article 18071. View Source
